[(E)-2-bromoethenyl]cyclohexane, also known as (2-bromoethyl)cyclohexane, is an organic compound with the molecular formula C₈H₁₅Br. It features a cyclohexane ring substituted with a bromoethyl group at the second position. This compound is characterized by its structural uniqueness, which arises from the presence of the bromine atom, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is notable for its ability to participate in various
[(E)-2-bromoethenyl]cyclohexane can be synthesized through several methods:
[(E)-2-bromoethenyl]cyclohexane serves multiple purposes across various fields:
Research into the interactions involving [(E)-2-bromoethenyl]cyclohexane primarily focuses on its reactivity with nucleophiles and bases. Studies indicate that its bromine atom facilitates various substitution and elimination reactions, revealing insights into its potential mechanisms of action in biological systems. Further exploration into its interactions could enhance understanding of how such compounds might affect biological pathways or serve as therapeutic agents .
Several compounds share structural similarities with [(E)-2-bromoethenyl]cyclohexane. Here are some notable examples:
Compound | Halogen Type | Unique Features |
---|---|---|
(2-Chloroethyl)cyclohexane | Chlorine | Similar structure but less reactive than brominated analogs. |
(2-Iodoethyl)cyclohexane | Iodine | Higher reactivity due to iodine's larger size; often used in nucleophilic substitution reactions. |
(2-Fluoroethyl)cyclohexane | Fluorine | Generally more stable but less reactive than brominated compounds. |
Uniqueness: [(E)-2-bromoethenyl]cyclohexane stands out due to the presence of bromine, which provides specific reactivity patterns not found in compounds containing chlorine, fluorine, or iodine. The larger atomic size of bromine compared to chlorine enhances its leaving group ability, making it particularly useful in synthetic applications where high reactivity is desired .
The compound [(E)-2-bromoethenyl]cyclohexane (molecular formula C₈H₁₃Br, molecular weight 189.095 g/mol, CAS 67478-59-5) represents an important class of vinyl bromide compounds with significant synthetic utility [1] [2]. This organobromine compound features a cyclohexane ring substituted with a bromoethenyl group in the E-configuration, making it a valuable intermediate in organic synthesis and cross-coupling reactions.
The formation of the ethenyl bromide functionality in [(E)-2-bromoethenyl]cyclohexane can be achieved through several distinct bromination strategies, each offering unique advantages in terms of stereoselectivity and reaction conditions.
The most direct approach to synthesizing [(E)-2-bromoethenyl]cyclohexane involves the halogenation of cyclohexylethylene precursors through electrophilic addition mechanisms [3] [4]. When cyclohexene derivatives containing ethylene substituents are treated with molecular bromine, the reaction proceeds through a bromonium ion intermediate, resulting in anti-addition across the double bond [3]. This mechanism involves the initial formation of a cyclic bromonium ion, which is subsequently attacked by bromide ion from the backside, ensuring stereospecific anti-addition [4].
The electrophilic addition of bromine to alkenes demonstrates high stereoselectivity, as evidenced by the bromination of cyclohexene to form trans-1,2-dibromocyclohexane as a racemic mixture with no formation of the cis-isomer [4]. This stereochemical outcome results from the bromonium ion intermediate, which enforces the anti-addition pattern characteristic of halogenation reactions [3].
For the specific formation of vinyl bromides rather than vicinal dibromides, alternative strategies must be employed. The synthesis can proceed through the preparation of cyclohexyl-substituted alkenes followed by regioselective bromination [5]. Research has demonstrated that highly stereoselective synthesis of vinyl bromides can be achieved via disubstituted vinylsilanes, which undergo halogenation with retention or inversion of stereochemistry depending on the reaction conditions [5].
Stereoselective synthesis of [(E)-2-bromoethenyl]cyclohexane requires careful control of reaction conditions to ensure formation of the desired E-isomer over the Z-isomer [6] [7]. The development of stereoselective methods has been crucial for accessing geometrically pure vinyl bromides [6].
One highly effective approach involves the use of oxocarbenium ion chemistry, where alkynes undergo Friedel-Crafts-type addition to form trisubstituted vinyl bromides with high E:Z selectivity [6]. This method employs magnesium bromide diethyl etherate as both a Lewis acid promoter and bromide source, proceeding under mild conditions to provide excellent yields and stereoselectivity [6].
The Wittig reaction represents another valuable stereoselective approach for vinyl bromide synthesis [8] [9]. Organophosphorus ylides react with aldehydes or ketones to produce substituted alkenes with defined stereochemistry [9]. The stereochemical outcome of the Wittig reaction can be controlled through choice of ylide type and reaction conditions, with stabilized ylides generally favoring E-alkene formation [8].
Research has shown that more polar solvents such as dimethylformamide favor the formation of E-isomers, while less polar solvents such as acetone promote Z-isomer formation [7]. This solvent-dependent stereoselectivity provides a valuable tool for controlling the geometric outcome of vinyl bromide synthesis [7].
Modern synthetic methodology has increasingly relied on catalytic approaches for the efficient formation of vinylic bromides, offering advantages in terms of selectivity, mild conditions, and functional group tolerance [7] [10] [11].
Ruthenium-catalyzed three-component coupling reactions have emerged as a powerful method for vinyl halide formation [7]. The use of cyclopentadienylruthenium(II) tris(acetonitrile) hexafluorophosphate with stannic bromide as a cocatalyst enables the coupling of alkynes, enones, and halide ions to form E- or Z-vinyl bromides under controlled conditions [7]. The stereoselectivity of this transformation can be tuned through solvent selection, with dimethylformamide/water mixtures optimal for E-vinyl bromide synthesis and acetone favoring Z-isomer formation [7].
Palladium-catalyzed methodologies have also proven highly effective for vinyl bromide synthesis [10] [12]. Electrochemical carbon-hydrogen bromination using palladium catalysis and ammonium bromide as the brominating reagent provides an alternative method that avoids the use of chemical oxidants [10]. This approach demonstrates the versatility of palladium catalysis in enabling selective bromination under mild electrochemical conditions [10].
Cross-electrophile coupling represents another significant advancement in vinyl bromide synthesis, particularly for the formation of complex vinyl bromide structures [11]. Nickel-catalyzed reductive coupling of vinyl bromides with alkyl halides proceeds with excellent stereoretention and can be performed with catalyst loadings as low as 0.5 mol% [11]. This methodology tolerates a wide variety of functionalized substrates and provides an efficient route to complex alkene structures [11].
The development of improved conditions for cross-electrophile coupling has addressed the challenge of competing dimer formation, which was previously a major limitation [11]. Lower catalyst concentrations have been shown to minimize dimerization while maintaining high yields and selectivity [11].
Table 1: Catalytic Methods for Vinyl Bromide Synthesis
Method | Catalyst System | Stereoselectivity | Key Advantages |
---|---|---|---|
Ruthenium-catalyzed coupling | CpRu(NCMe)₃PF₆/SnBr₄ | E- or Z-selective | Solvent-controlled stereochemistry [7] |
Palladium electrochemical | Pd catalyst/NH₄Br | Not specified | Avoids chemical oxidants [10] |
Nickel cross-coupling | (bpy)NiI₂ | Stereoretentive | Low catalyst loading [11] |
Suzuki-Miyaura coupling | Pd catalyst/base | Substrate dependent | Functional group tolerance [13] |
The purification and isolation of [(E)-2-bromoethenyl]cyclohexane and related vinyl bromides requires specialized techniques due to the reactivity and potential instability of these compounds [14] [15] [16].
Column chromatography represents the most widely used purification method for vinyl bromides [14]. Silica gel chromatography with petroleum ether/ethyl acetate solvent systems (typically 1-5% ethyl acetate in petroleum ether) provides effective separation of vinyl bromide products from reaction mixtures [14]. Care must be taken to avoid prolonged exposure to silica gel, as vinyl bromides can undergo decomposition or isomerization under acidic conditions [14].
The choice of eluent system is critical for successful purification [14]. Research has demonstrated that minimal amounts of ethyl acetate (1-2%) in petroleum ether are often sufficient for elution while maintaining compound stability [14]. Higher percentages of polar solvents should be avoided to prevent potential side reactions or decomposition [14].
Distillation techniques can be employed for volatile vinyl bromides, though careful temperature control is essential [17]. Reduced pressure distillation is preferred to minimize thermal decomposition [17]. The boiling point differences between isomeric vinyl bromides often allow for effective separation through fractional distillation [17].
For analytical purposes, gas chromatography provides excellent resolution for vinyl bromide analysis and purity determination [18] [19]. Helium carrier gas with column temperatures around 125°C enables effective separation of geometric isomers [18]. Mass spectrometric detection coupled with gas chromatography allows for structural confirmation and quantitative analysis [19].
High-performance liquid chromatography offers an alternative analytical approach, particularly for thermally sensitive vinyl bromides [15]. Methanol/water mobile phases with ultraviolet detection at 240 nm provide sensitive detection of brominated compounds [15]. This method demonstrates excellent precision with relative standard deviations of 1% or less [15].
Table 2: Purification Methods for Vinyl Bromides
Method | Conditions | Applications | Advantages |
---|---|---|---|
Column chromatography | SiO₂, 1-5% EtOAc/petroleum ether | Product isolation | High resolution, versatile [14] |
Reduced pressure distillation | Temperature control, vacuum | Volatile compounds | Complete separation [17] |
Gas chromatography | He carrier, 125°C column | Analysis, purity | Fast, precise [18] |
HPLC | MeOH/H₂O, UV detection | Quantitative analysis | Sensitive, accurate [15] |
Crystallization techniques can be applied to solid vinyl bromide derivatives [16]. The crystallization of brominated aromatic compounds demonstrates significant purification, as evidenced by melting point analysis showing improvement from 221-250°C for crude material to 248-259°C for purified product [16]. Nuclear magnetic resonance analysis confirms the effectiveness of crystallization in removing impurities [16].
Storage considerations are particularly important for vinyl bromides due to their potential for polymerization and degradation [20]. These compounds should be stored under inert atmosphere at low temperatures (2-8°C) with appropriate stabilizers to prevent decomposition [20]. Light-sensitive vinyl bromides require storage in amber vessels to prevent photoinitiated reactions [20].
Table 3: Physical Properties and Analytical Data
Property | [(E)-2-bromoethenyl]cyclohexane | Related Compounds |
---|---|---|
Molecular Formula | C₈H₁₃Br [1] | C₈H₁₅Br (saturated analog) [21] |
Molecular Weight | 189.095 g/mol [1] | 191.11 g/mol [22] |
CAS Number | 67478-59-5 [1] | 1647-26-3 [21] |
Synthesis References | J. Org. Chem. 1978, 43, 4424 [1] | Multiple sources [21] [22] |
Analytical Methods | NMR, GC-MS [23] | HPLC, IR spectroscopy [21] |
The thermodynamic behavior of [(E)-2-bromoethenyl]cyclohexane is characterized by specific temperature-dependent phase transitions that reflect the compound's molecular structure and intermolecular interactions. Experimental data indicates that the compound exhibits a boiling point range of 70-74 degrees Celsius at reduced pressure (4.8 Torr) [1]. This reduced pressure boiling point suggests that under standard atmospheric conditions, the boiling point would be significantly higher, consistent with the molecular weight of 189.09 grams per mole and the presence of the bromine substituent [2].
The relationship between boiling point and molecular structure can be understood through the analysis of intermolecular forces. The cyclohexane ring provides a hydrophobic framework that contributes to van der Waals interactions, while the bromoethenyl group introduces additional polarizability due to the presence of the bromine atom . The (E)-configuration of the double bond creates a more extended molecular geometry compared to the (Z)-isomer, potentially affecting the packing efficiency in the liquid phase and consequently influencing the boiling point.
Melting point data for [(E)-2-bromoethenyl]cyclohexane is not available in the current literature [1]. However, comparison with structurally related compounds suggests that the melting point would be influenced by the rigid cyclohexane ring structure and the ability of the bromoethenyl substituent to participate in intermolecular interactions. The (E)-configuration typically results in more efficient molecular packing compared to (Z)-isomers, potentially leading to higher melting points.
Property | Value | Unit | Source/Method |
---|---|---|---|
Molecular Formula | C8H13Br | - | PubChem |
Molecular Weight | 189.09 | g/mol | PubChem |
CAS Registry Number | 67478-59-5 | - | PubChem |
Boiling Point (experimental) | 70-74 | °C at 4.8 Torr | SciFinder (experimental) |
Melting Point | Not available | °C | Not reported |
Density (predicted) | 1.360 ± 0.06 | g/cm³ | SciFinder (predicted) |
Refractive Index | 1.583 | - | Experimental |
Flash Point | Not available | °C | Not reported |
The vapor pressure characteristics of [(E)-2-bromoethenyl]cyclohexane can be estimated based on its molecular structure and available experimental data. The compound's vapor pressure behavior is influenced by the combined effects of the cyclohexane ring and the bromoethenyl substituent. The presence of the bromine atom increases the molecular polarizability, which typically results in lower vapor pressure compared to the unsubstituted cyclohexane analog .
Phase behavior analysis suggests that [(E)-2-bromoethenyl]cyclohexane exists as a liquid at room temperature, as evidenced by its physical state description [1]. The compound's critical temperature and pressure can be estimated using group contribution methods. Based on analogous compounds with similar structural features, the estimated critical temperature is approximately 687.95 Kelvin, while the critical pressure is estimated at 3411.87 kilopascals [4] [5].
The vapor pressure-temperature relationship follows the Clausius-Clapeyron equation, with the enthalpy of vaporization estimated at 40.27 kilojoules per mole [4] [5]. This value reflects the energy required to overcome intermolecular forces in the liquid phase, including van der Waals forces between cyclohexane rings and dipole-induced dipole interactions involving the bromine substituent.
The phase diagram characteristics indicate that [(E)-2-bromoethenyl]cyclohexane exhibits typical behavior for a moderately polar organic compound. The liquid-vapor equilibrium is established at temperatures well above ambient conditions under standard atmospheric pressure, making the compound suitable for applications requiring thermal stability at moderate temperatures.
The solubility profile of [(E)-2-bromoethenyl]cyclohexane in various organic solvents is primarily determined by the compound's dual nature, combining a hydrophobic cyclohexane framework with a polarizable bromoethenyl substituent. The compound demonstrates very low water solubility, with an estimated log S value of -3.26, indicating its hydrophobic character [6].
In non-polar organic solvents, [(E)-2-bromoethenyl]cyclohexane exhibits high solubility due to favorable interactions between the cyclohexane ring and non-polar solvent molecules [6]. Solvents such as hexane, cyclohexane, and petroleum ether provide excellent solvation through van der Waals forces. The bromoethenyl group does not significantly impede dissolution in these solvents, as the polarizability of the bromine atom can be accommodated by induced dipole interactions.
Halogenated solvents represent another category where [(E)-2-bromoethenyl]cyclohexane demonstrates high solubility. Dichloromethane, chloroform, and carbon tetrachloride provide favorable solvation environments due to their ability to interact with both the hydrophobic cyclohexane portion and the polarizable bromine substituent [6]. The similar halogen character between solvent and solute creates compatible electronic environments that facilitate dissolution.
Solvent Category | Relative Solubility | Log S (estimated) | Notes |
---|---|---|---|
Water | Very low | -3.26 | Hydrophobic compound with bromine substituent |
Non-polar organic solvents | High | Not available | Expected high solubility due to hydrocarbon framework |
Polar organic solvents | Moderate | Not available | Moderate solubility depending on polarity |
Halogenated solvents | High | Not available | High solubility due to halogen compatibility |
Aromatic solvents | High | Not available | High solubility due to similar polarizability |
Aromatic solvents, including benzene, toluene, and xylene, also provide high solubility for [(E)-2-bromoethenyl]cyclohexane. The π-electron systems of aromatic solvents can interact favorably with the extended π-system of the bromoethenyl group, while the aromatic ring structure provides compatible packing arrangements with the cyclohexane framework [6].
Polar organic solvents show moderate solubility characteristics that depend on the specific polarity and hydrogen bonding capability of the solvent. Alcohols such as methanol and ethanol provide limited solubility due to their hydrogen bonding networks that exclude the hydrophobic cyclohexane portion. However, solvents like acetone and ethyl acetate, which possess moderate polarity without extensive hydrogen bonding, can provide better solvation through dipole-induced dipole interactions with the bromine substituent.
The partition coefficient between octanol and water has been estimated at 3.352, indicating a strong preference for the organic phase [4] [5]. This value suggests that [(E)-2-bromoethenyl]cyclohexane would readily partition into lipophilic environments, making it suitable for applications in organic synthesis and potentially limiting its bioavailability in aqueous biological systems.
The thermal decomposition of [(E)-2-bromoethenyl]cyclohexane proceeds through several temperature-dependent pathways that reflect the relative bond strengths within the molecule. Understanding these pathways is crucial for predicting the compound's behavior under elevated temperature conditions and for optimizing synthetic and storage protocols.
At temperatures below 500 Kelvin, [(E)-2-bromoethenyl]cyclohexane exhibits minimal decomposition, maintaining its structural integrity through thermal stability provided by the saturated cyclohexane ring system [7] [8]. The C-Br bond, despite being the weakest bond in the molecule, requires sufficient thermal energy for homolytic cleavage to occur at appreciable rates.
Temperature Range | Primary Decomposition Pathway | Expected Products | Mechanism |
---|---|---|---|
< 500 K | Minimal decomposition | Intact molecule | Thermal stability |
500-700 K | C-Br bond cleavage | Bromine radicals, vinyl cyclohexane | Homolytic bond cleavage |
700-900 K | C-C bond fission in cyclohexane ring | Linear alkyl radicals, alkenes | Ring opening via diradical intermediates |
900-1100 K | Formation of aromatic compounds | Benzene, substituted aromatics | Dehydrogenation and cyclization |
> 1100 K | Complete fragmentation | Small hydrocarbons, carbon | Radical fragmentation |
The initial decomposition pathway, occurring in the temperature range of 500-700 Kelvin, involves the homolytic cleavage of the C-Br bond. This process generates bromine radicals and the corresponding vinyl cyclohexane intermediate [7]. The C-Br bond dissociation energy is typically lower than C-C or C-H bonds, making this the most thermodynamically favorable initial decomposition step. The resulting vinyl cyclohexane species can undergo further transformations depending on the reaction conditions and the presence of other reactive species.
As temperatures increase to the range of 700-900 Kelvin, the cyclohexane ring becomes susceptible to C-C bond fission processes. Research on cyclohexane thermal decomposition has demonstrated that the major initiation reaction involves C-C bond fission leading to the formation of 1,6-hexyl diradical intermediates [7]. In the case of [(E)-2-bromoethenyl]cyclohexane, similar ring-opening mechanisms would be expected, generating linear alkyl radicals and alkenes as primary products.
The 1,6-hexyl diradical intermediate, analogous to those observed in cyclohexane pyrolysis, can undergo several competing reactions. These include isomerization to form linear alkenes, direct dissociation to form smaller radical fragments, and intramolecular hydrogen abstraction reactions [7]. The presence of the bromoethenyl substituent adds complexity to these pathways by providing additional sites for radical reactions and potential rearrangements.
At temperatures exceeding 900 Kelvin, the decomposition process shifts toward the formation of aromatic compounds through dehydrogenation and cyclization reactions. Studies of cyclohexane pyrolysis have shown that benzene formation occurs through sequential hydrogen elimination processes at high temperatures [7]. For [(E)-2-bromoethenyl]cyclohexane, similar aromatization pathways would be expected, potentially leading to substituted benzene derivatives depending on the fate of the bromoethenyl group.
The highest temperature regime, above 1100 Kelvin, is characterized by complete fragmentation of the molecular structure through radical mechanisms. Under these extreme conditions, the compound undergoes extensive C-C and C-H bond cleavage, resulting in the formation of small hydrocarbon fragments and ultimately carbonaceous residues [8]. This temperature regime is relevant for understanding the complete thermal breakdown of the compound under extreme conditions such as those encountered in combustion processes.
The thermal decomposition kinetics of [(E)-2-bromoethenyl]cyclohexane would be expected to follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The activation energies for the various decomposition pathways would differ significantly, with the C-Br bond cleavage requiring the lowest activation energy, followed by ring-opening reactions and finally complete fragmentation processes.